Naphthoylindole

Naphthoylindoles are a class of organic compounds characterized by the presence of a naphthoquinone group attached to an indole ring. These molecules exhibit diverse biological activities, making them valuable in pharmaceutical and chemical research. Structurally, they consist of an indole nucleus fused with a naphthalene moiety, typically featuring electron-donating or -withdrawing functional groups at strategic positions.

The synthetic derivatives of naphthoylindoles have been explored for their potential as anticancer agents due to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Additionally, these compounds show promise in the treatment of neurological disorders, owing to their interaction with neurotransmitter receptors and ion channels.

Due to their structural complexity and functional diversity, naphthoylindoles have attracted significant attention from researchers aiming to discover novel therapeutic agents with enhanced efficacy and reduced toxicity. Their development involves careful optimization of molecular structure to balance potency, selectivity, and pharmacokinetic properties.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

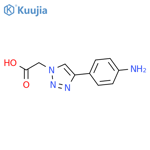

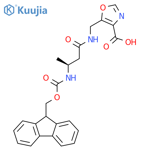

|

1-(Butyl-d9)-3-(1-naphthoyl)indole-d7 | 1415744-43-2 | C23H21NO |

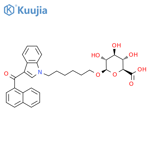

|

(2S,3S,4S,5R,6R)-6-((6-(3-(1-naphthoyl)-1H-indol-1-yl)hexyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylicacid | 1630023-00-5 | C31H33NO8 |

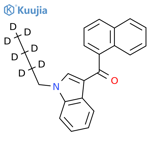

|

JWH 018 N-pentanoic acid metabolite-d5 | 2748533-42-6 | C24H16D5NO3 |

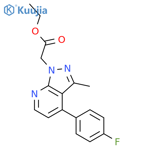

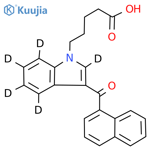

|

NE-Chmimo | 1373876-11-9 | C26H25NO |

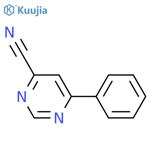

|

JWH 166 | 824961-41-3 | C25H25NO2 |

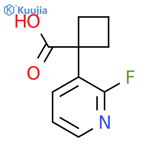

|

(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone | 1869980-05-1 | C24H23NO2 |

|

JWH-180-d7 | 1794754-12-3 | C25H25NO |

|

JWH 198 | 166599-76-4 | C26H26N2O3 |

|

naphthalen-1-yl-[1-(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl)indol-3-yl]methanone | 1346600-73-4 | C25H24N2O2 |

|

JWH 073 N-butanoic acid metabolite-d5 | 1320363-50-5 | C23H19NO3 |

Verwandte Literatur

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

Empfohlene Lieferanten

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte